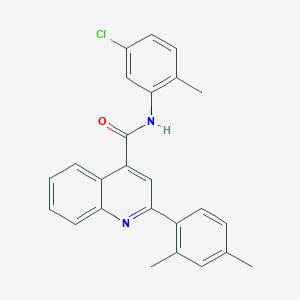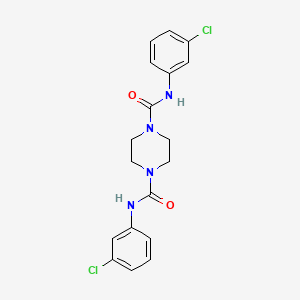![molecular formula C23H17BrN4O2 B4788476 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4788476.png)
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
概要
説明
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
準備方法
The synthesis of 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step synthetic routes. One common method includes the condensation of barbituric acid with aldehydes and anilines in a one-pot reaction . This approach allows for the formation of the pyrrolo[3,4-d]pyrimidine core, which can then be further functionalized to introduce the bromophenyl and quinoline groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can be employed to modify the quinoline moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its structural features suggest potential use in the design of antiviral and anticancer drugs.
Industry: It can be used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have confirmed its ability to fit into the binding pockets of target proteins, which is crucial for its biological activity . The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and quinoline-based molecules. For example:
Pyrimido[4,5-b]quinoline: Shares a similar core structure but differs in the arrangement of functional groups.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different heterocyclic ring system.
Quinoline derivatives: Compounds like 4-hydroxy-2-quinolones exhibit similar biological activities but differ in their chemical structure. The uniqueness of 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
特性
IUPAC Name |
5-(4-bromophenyl)-1,3-dimethyl-6-quinolin-3-ylpyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2/c1-26-19-13-28(17-11-15-5-3-4-6-18(15)25-12-17)21(14-7-9-16(24)10-8-14)20(19)22(29)27(2)23(26)30/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSFLLRFEKQRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Br)C4=CC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-bromophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4788394.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4788403.png)

![2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide](/img/structure/B4788421.png)
METHANONE](/img/structure/B4788432.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4788433.png)
![2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4788435.png)

![5-bromo-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4788443.png)
![3-{3-[(4-chlorophenyl)thio]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4788448.png)
![(4-(4-methoxybenzyl)-1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)methanol](/img/structure/B4788453.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B4788457.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4788470.png)
![PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4788474.png)
